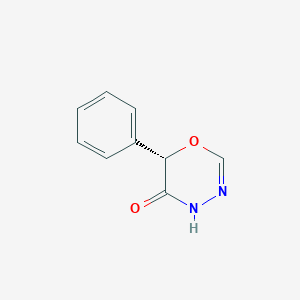![molecular formula C16H21N7O B12637727 N-methyl-3-[[4-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide](/img/structure/B12637727.png)
N-methyl-3-[[4-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-3-[[4-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide is a complex organic compound that belongs to the class of benzanilides. These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with a benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-[[4-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide typically involves the condensation of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid with 4-methyl-N3-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl-3-[[4-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
N-methyl-3-[[4-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as a tyrosine kinase inhibitor, making it relevant in cancer research and treatment.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Wirkmechanismus
The compound exerts its effects primarily through the inhibition of tyrosine kinases. It binds to the ATP-binding site of the kinase, preventing the phosphorylation of tyrosine residues on substrate proteins. This inhibition disrupts signaling pathways that are crucial for cell proliferation and survival, making it effective in the treatment of certain cancers .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imatinib: Another tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.
Dasatinib: A more potent tyrosine kinase inhibitor with a broader spectrum of activity.
Nilotinib: Similar to imatinib but with improved efficacy and safety profile
Uniqueness
N-methyl-3-[[4-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide is unique due to its specific structure, which allows for selective inhibition of certain tyrosine kinases. This selectivity can result in fewer side effects and improved therapeutic outcomes compared to other inhibitors .
Eigenschaften
Molekularformel |
C16H21N7O |
|---|---|
Molekulargewicht |
327.38 g/mol |
IUPAC-Name |
N-methyl-3-[[4-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide |
InChI |
InChI=1S/C16H21N7O/c1-17-14(24)12-4-3-5-13(10-12)20-15-18-11-19-16(21-15)23-8-6-22(2)7-9-23/h3-5,10-11H,6-9H2,1-2H3,(H,17,24)(H,18,19,20,21) |
InChI-Schlüssel |
YTLQTSWCNOALPM-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=CC(=CC=C1)NC2=NC(=NC=N2)N3CCN(CC3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(6R)-6-[4-(Benzyloxy)phenyl]-4-(prop-2-en-1-yl)morpholin-3-one](/img/structure/B12637652.png)



![(2S)-2-[[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B12637675.png)



![Benzenesulfonamide, 4-ethoxy-N-[3-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)-](/img/structure/B12637703.png)
![1-Propanol, 2-[[4-[(5-cyclopropyl-1H-pyrazol-3-yl)aMino]-2-pyriMidinyl][(6-fluoro-1H-indazol-4-yl)Methyl]aMino]-](/img/structure/B12637704.png)
![1-[5-(2,5-diazabicyclo[2.2.1]heptan-2-yl)pyridin-3-yl]-N-pyrazin-2-ylindazol-3-amine](/img/structure/B12637708.png)
![4-[2-[3-(furan-2-yl)phenyl]ethyl]-6-(3-methylbutoxy)pyrimidin-2-amine;2,2,2-trifluoroacetic acid](/img/structure/B12637718.png)
